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For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase
(ACLY).[1][2][3] ACLY is a crucial enzyme that links cellular glucose and lipid metabolism by
catalyzing the conversion of citrate to acetyl-CoA, a fundamental building block for the
synthesis of fatty acids and cholesterol. In many cancer types, there is an upregulation of ACLY
to support the high proliferation rates and membrane biogenesis. Inhibition of ACLY in cancer
cells has been shown to disrupt lipid metabolism, leading to growth arrest and induction of
apoptosis, making it a promising target for anti-cancer therapies. These application notes
provide detailed protocols for assessing the apoptotic effects of NDI-091143 on cancer cells.

Data Presentation
Inhibitory Activity of NDI-091143
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Parameter Value Assay Condition Source

ADP-Glo Assay (Cell-
IC50 2.1 nM [1][2]14]
free)

Coupled Enzyme
IC50 4.8 nM [5]
Assay (Cell-free)

Ki 7.0 nM Cell-free assay [1112][41[5]

Surface Plasmon
Kd 2.2nM [1][5]
Resonance (SPR)

Induction of Apoptosis by NDI-091143 in Cancer Cells

Treatment of cancer cells with NDI-091143 has been demonstrated to induce apoptosis. In
thyroid cancer cell lines (FTC-133 and 8505C), ACLY inhibitors, including NDI-091143, led to a
dose- and time-dependent suppression of cell growth.[6] The induction of apoptosis was
confirmed by several key observations:

 Increased Annexin V-Positive Cells: Flow cytometry analysis showed an increased number
of Annexin V-positive cells following treatment with ACLY inhibitors.[6]

o Cell Cycle Arrest: An increase in the proportion of cells in the sub-G1 phase of the cell cycle
was observed, which is indicative of apoptotic DNA fragmentation.[6]

o Caspase Activation and PARP Cleavage: Immunoblotting confirmed the activation of
caspase-3 and the cleavage of its substrate, PARP1, which are hallmark events of apoptosis.

[6]

o Partial Rescue with Caspase Inhibitor: The reduction in cell viability caused by ACLY
inhibitors could be partially reversed by co-treatment with the pan-caspase inhibitor Z-VAD-
FMK.[6]

Signaling Pathway

The inhibition of ACLY by NDI-091143 initiates a cascade of events that ultimately leads to
apoptosis in cancer cells. By blocking the production of cytosolic acetyl-CoA, NDI-091143
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disrupts de novo lipogenesis, which is essential for the synthesis of fatty acids required for
membrane formation and signaling molecules. This metabolic stress is thought to trigger
apoptotic signaling pathways.
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Proposed signaling pathway of NDI-091143-induced apoptosis.
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Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of NDI-091143.
Materials:

e Cancer cell line of interest

o Complete cell culture medium

e NDI-091143 (stock solution in DMSO)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

o Multichannel pipette
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium.

 Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for
cell attachment.

o Prepare serial dilutions of NDI-091143 in complete medium. The final DMSO concentration
should not exceed 0.1%. Include a vehicle control (medium with DMSO).

e Remove the medium from the wells and add 100 L of the prepared NDI-091143 dilutions or
vehicle control.
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 Incubate the plate for 48-72 hours at 37°C and 5% CO2.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot a dose-
response curve to determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium lodide
(PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis.
Materials:

Cancer cell line

o 6-well cell culture plates

e NDI-091143

o Annexin V-FITC/PI Apoptosis Detection Kit

» Binding Buffer (provided with the Kkit)

e Phosphate-buffered saline (PBS)

e Flow cytometer

Procedure:

o Seed cells in 6-well plates and allow them to attach overnight.
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o Treat the cells with various concentrations of NDI-091143 (e.g., 0.5%, 1x, and 2x IC50) and a
vehicle control for 24-48 hours.

» Harvest the cells, including any floating cells in the medium, by trypsinization and
centrifugation.

» Wash the cells twice with cold PBS.

e Resuspend the cells in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, Pl-negative cells are
considered early apoptotic, while Annexin V-positive, Pl-positive cells are in late apoptosis or
Nnecrosis.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the expression of key apoptotic proteins.
Materials:

» Cancer cell line

e NDI-091143

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels

» Transfer buffer

e PVDF membrane
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-B-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat cells with NDI-091143 as described for the apoptosis assay.

o Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
e Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and apply the chemiluminescent substrate.
» Visualize the protein bands using an imaging system. -actin is used as a loading control.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of NDI-
091143.
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Workflow for assessing NDI-091143-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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